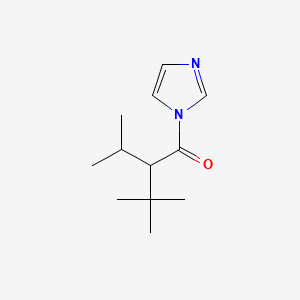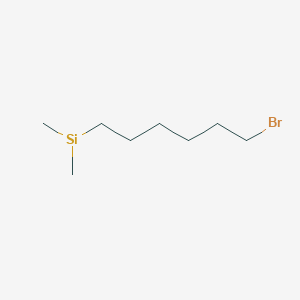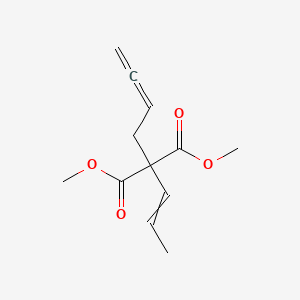
Methyl 9-thia-octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9-thia-octadecanoate is an organic compound that belongs to the class of fatty acid methyl esters It is characterized by the presence of a sulfur atom in its long carbon chain, which distinguishes it from other fatty acid methyl esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 9-thia-octadecanoate can be synthesized through several methods. One common approach involves the esterification of 9-thia-octadecanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the transesterification of triglycerides containing 9-thia-octadecanoic acid with methanol. This process is catalyzed by either acidic or basic catalysts, such as sodium methoxide or potassium hydroxide. The reaction is usually performed at elevated temperatures to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, leading to efficient and scalable production. The use of renewable feedstocks, such as vegetable oils, is also explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 9-thia-octadecanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid or peracids under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Halides or amines in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 9-thia-octadecanol.
Substitution: Various substituted thia-octadecanoates, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 9-thia-octadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex sulfur-containing compounds. It also serves as a model compound for studying the reactivity of sulfur in organic molecules.
Biology: The compound is investigated for its potential antimicrobial properties. Sulfur-containing fatty acid esters have shown promise in inhibiting the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore the potential of this compound as a drug delivery agent. Its ability to interact with biological membranes makes it a candidate for transporting therapeutic agents.
Industry: The compound is used in the production of lubricants and surfactants. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to oxidation.
Wirkmechanismus
The mechanism of action of methyl 9-thia-octadecanoate involves its interaction with biological membranes and enzymes. The sulfur atom in the compound can form reversible covalent bonds with thiol groups in proteins, affecting their function. This interaction can lead to the inhibition of enzyme activity or disruption of membrane integrity, contributing to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Methyl 9-thia-octadecanoate can be compared with other similar compounds, such as:
Methyl stearate: A saturated fatty acid methyl ester without a sulfur atom. It is commonly used in biodiesel production and as a lubricant.
Methyl oleate: An unsaturated fatty acid methyl ester with a double bond but no sulfur atom. It is used in the production of biodegradable lubricants and surfactants.
Methyl 9,12-octadecadienoate: An unsaturated fatty acid methyl ester with two double bonds. It is used in the synthesis of polymers and as a precursor for various chemical reactions.
The presence of the sulfur atom in this compound makes it unique compared to these compounds, as it imparts different chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
114119-38-9 |
|---|---|
Molekularformel |
C18H36O2S |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
methyl 8-nonylsulfanyloctanoate |
InChI |
InChI=1S/C18H36O2S/c1-3-4-5-6-7-10-13-16-21-17-14-11-8-9-12-15-18(19)20-2/h3-17H2,1-2H3 |
InChI-Schlüssel |
KOIAEPKOELHGSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCSCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)

![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)

![2-[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14311857.png)



![7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol](/img/structure/B14311874.png)

![1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol](/img/structure/B14311880.png)

